1-(5-Ethoxy-3-pyridinyl)ethanone

Description

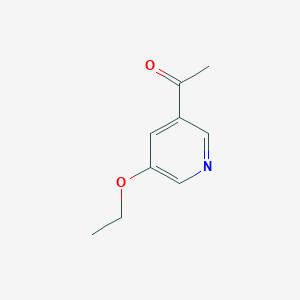

1-(5-Ethoxy-3-pyridinyl)ethanone is a pyridine derivative characterized by an ethoxy group at the 5-position and an acetyl group (ethanone) at the 3-position of the pyridine ring. Pyridine-based ethanones are pivotal intermediates in pharmaceutical and agrochemical synthesis, often influencing bioactivity through substituent modifications .

Properties

CAS No. |

886364-76-7 |

|---|---|

Molecular Formula |

C9H11NO2 |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

1-(5-ethoxypyridin-3-yl)ethanone |

InChI |

InChI=1S/C9H11NO2/c1-3-12-9-4-8(7(2)11)5-10-6-9/h4-6H,3H2,1-2H3 |

InChI Key |

FWMYUDQZKUQYRX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CN=CC(=C1)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Ethoxy-3-pyridinyl)ethanone can be synthesized through several synthetic routes. One common method involves the reaction of 5-ethoxy-3-pyridinecarboxylic acid with a reducing agent such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol, which is then oxidized to the ethanone using an oxidizing agent like pyridinium chlorochromate (PCC) .

Industrial Production Methods

In industrial settings, the production of this compound may involve the catalytic hydrogenation of 5-ethoxy-3-pyridinecarboxylic acid followed by oxidation. The reaction conditions typically include elevated temperatures and pressures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(5-Ethoxy-3-pyridinyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The ethanone group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include PCC and potassium permanganate (KMnO4).

Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

Oxidation: 5-ethoxy-3-pyridinecarboxylic acid.

Reduction: 1-(5-ethoxy-3-pyridinyl)ethanol.

Substitution: Various substituted ethanones depending on the nucleophile used.

Scientific Research Applications

1-(5-Ethoxy-3-pyridinyl)ethanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Ethoxy-3-pyridinyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, leading to reduced inflammation .

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The ethoxy group in this compound is electron-donating, enhancing the electron density of the pyridine ring compared to electron-withdrawing groups like nitro (-NO₂) or fluoro (-F). This difference impacts reactivity in electrophilic substitution reactions and metabolic stability .

Physicochemical Properties

Infrared (IR) and NMR Spectral Data

- Carbonyl Stretching: The acetyl group in this compound exhibits a characteristic IR absorption at ~1705 cm⁻¹, consistent with similar ethanones (e.g., 1-(5-Methoxypyridin-3-yl)ethanone at 1705 cm⁻¹) .

- Aromatic Protons: In 1-(5-Methoxypyridin-3-yl)ethanone, the pyridine ring protons resonate at δ 6.25–7.8 ppm in ^1H NMR, while the ethoxy group’s methylene protons appear as a singlet at δ 4.93 ppm. These patterns are analogous to those expected for the ethoxy variant .

Solubility and Stability

- Hydrophilicity: Methoxy and ethoxy substituents enhance water solubility compared to halogenated analogs (e.g., 1-(5-Fluoro-3-pyridinyl)ethanone) due to increased polarity .

- Oxidative Stability: The ethoxy group is less prone to oxidative degradation than the nitro group in 1-(5-Nitro-3-pyridinyl)ethanone, which may undergo reduction under biological conditions .

Pharmacological and Metabolic Comparisons

- Metabolism: Ethoxy-substituted compounds are often metabolized via O-dealkylation, as seen in iloperidone (a related antipsychotic agent), yielding hydroxylated metabolites . In contrast, nitro-substituted analogs like 1-(5-Nitro-3-pyridinyl)ethanone may form reactive intermediates, increasing toxicity risks .

- Bioactivity: Methoxy and ethoxy groups in pyridine ethanones are associated with improved blood-brain barrier penetration in CNS-targeting drugs, whereas halogenated derivatives (e.g., 1-(5-Fluoro-3-pyridinyl)ethanone) may exhibit enhanced antimicrobial activity .

Biological Activity

1-(5-Ethoxy-3-pyridinyl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various organic synthesis methods, typically involving the reaction of 3-pyridinecarboxaldehyde derivatives with ethyl acetoacetate or similar reagents. The synthesis process is crucial as it influences the purity and biological efficacy of the compound.

Table 1: Synthesis Pathways for this compound

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | 3-Pyridinecarboxaldehyde + Ethyl Acetoacetate | Intermediate Compound |

| 2 | Heat under reflux | This compound |

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing the pyridine nucleus have shown promising results in inhibiting cell proliferation in breast (MCF-7), colon (Caco2), and prostate (PC-3) cancer cells.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxicity of related compounds, it was found that certain derivatives exhibited IC50 values ranging from 0.24 µM to 2.36 µM against MCF-7 cells, indicating strong anticancer potential .

Antimicrobial Activity

The antimicrobial properties of pyridine derivatives have also been explored extensively. Research indicates that compounds with similar structures possess notable antibacterial and antifungal activities against a range of pathogens, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Efficacy of Pyridine Derivatives

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many pyridine derivatives act as enzyme inhibitors, affecting pathways involved in cancer cell proliferation and survival.

- Interference with Cell Cycle : Studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some compounds increase ROS levels within cells, contributing to oxidative stress and subsequent cell death.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest favorable interactions with key enzymes involved in cancer progression, supporting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.